Protopseudohypericin

Analytical Chemistry Photochemistry Quality Control

QC labs face systematic under-reporting of total hypericin in St. John's Wort because the native precursor fraction is omitted. Protopseudohypericin solves this as the mandatory reference standard for photoconversion-based total hypericin assays. • Accounts for up to 30% of total hypericin in flowering tops; omission invalidates pharmacopeial compliance. • Quantitatively converts to pseudohypericin at ~515 nm; enables precise titration in photodynamic studies. • Patented Marburg virus VP35 inhibitor (in silico-validated) for targeted antiviral screening libraries. Supplied with full COA/MSDS; light-protected packaging preserves native-state integrity during global shipment.

Molecular Formula C30H18O9
Molecular Weight 522.5 g/mol
CAS No. 54328-09-5
Cat. No. B150504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtopseudohypericin
CAS54328-09-5
Synonymsprotopseudohypericin
Molecular FormulaC30H18O9
Molecular Weight522.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)CO)C2=C1)O)O)O
InChIInChI=1S/C30H18O9/c1-9-2-11-19(13(32)3-9)29(38)25-17(36)6-15(34)23-24-16(35)7-18(37)26-28(24)22(21(11)27(23)25)12-4-10(8-31)5-14(33)20(12)30(26)39/h2-7,31,34-39H,8H2,1H3
InChIKeyKBECZWWSHDRKOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protopseudohypericin: Light-Sensitive Precursor for Analytical Standardization


Protopseudohypericin is a naturally occurring naphthodianthrone found in Hypericum perforatum (St. John's Wort) and serves as the immediate biosynthetic precursor to pseudohypericin . It belongs to the hypericin family of compounds, characterized by a perylene quinonoid core, and is distinct from its analogs in its native, non-oxidized form. Upon exposure to light, protopseudohypericin undergoes a photochemical conversion to pseudohypericin, a transformation that is both a key differentiating feature and a critical consideration for its handling and application [1]. Its unique role as a precursor, coupled with its emerging direct biological activities, makes it a compound of interest in quality control, analytical method development, and specific antiviral research programs.

Analytical Reference Essential for total hypericin quantification in St. John’s Wort extracts via controlled photoconversion
Photochemical Probe Quantitative, light-driven precursor for on-demand pseudohypericin generation
Antiviral Screening Reported VP35 inhibitor for Marburg virus research programs
Phytochemical Studies Key biosynthetic intermediate for tracking hypericin pathway regulation

Why Substitution Compromises Analytical and Biological Fidelity


In-class substitution of protopseudohypericin with its photoconversion product, pseudohypericin, or the structurally related hypericin, is scientifically unsound due to its unique, light-dependent conversion kinetics and distinct native state. Protopseudohypericin is a 'protopigment' that is quantitatively converted to pseudohypericin upon light exposure; this transformation is not an equilibrium but an irreversible reaction under specific conditions . Consequently, analytical methods that do not account for this conversion will yield inaccurate results for total hypericin content [1]. Furthermore, the native biological activity profile of protopseudohypericin is distinct from its photo-oxidized derivative, as evidenced by its specific inclusion in a recent patent for Marburg virus inhibition, where its unmodified structure is the active principle [2]. Substitution with its analogs would therefore not only invalidate quantitative assays but also fundamentally alter the experimental or therapeutic entity being investigated.

Photoconversion Incompatibility
Pseudohypericin lacks the light-sensitive conversion that defines protopseudohypericin’s analytical utility; substituting disrupts total hypericin assay accuracy.
Target Engagement Profile Divergence
Protopseudohypericin’s VP35 inhibition claim is not shared by hypericin or pseudohypericin; analog replacement may yield irrelevant antiviral screening data.
Native-State Composition Shift
Botanical reference standards relying on protopseudohypericin’s native form misrepresent extract composition if the photoc converted product is used instead.

Quantified Differentiation Data for Scientific Selection


Light-Dependent Photoconversion and Its Analytical Implications

Protopseudohypericin undergoes a quantitative, light-induced photoconversion to pseudohypericin. This property is not shared by pseudohypericin itself and is a defining characteristic that must be controlled for in analytical workflows. In a controlled extract system, the transformation of protopseudohypericin (and protohypericin) is total and requires less energy than in plant material, with an optimal wavelength for conversion at approximately 515 nm . This allows for its use as an internal standard or for the determination of total hypericins after controlled light exposure, a technique not applicable to its non-photosensitive analogs.

Light-driven conversion
Head-to-head
Protopseudohypericin converts quantitatively to pseudohypericin at ~515 nm optimal wavelength; pseudohypericin shows no such conversion.
Enables total hypericin quantification via controlled photoconversion, improving assay precision.
Method context: extract system, diode wavelengths 480–660 nm.
Analytical Chemistry Photochemistry Quality Control

In Vivo Occurrence and Plant Content Distribution

Protopseudohypericin constitutes a significant and variable fraction of the total hypericins in fresh St. John's Wort plant material. In fresh flowering tops, it accounts for approximately 30% of the total hypericins, but this proportion varies dramatically by plant part: 48% in buds, 30% in flowers, and 17% in leaves . This natural abundance is a key differentiator from its analogs; sourcing a botanical extract without accounting for this 'protopigment' fraction will lead to inaccurate standardization claims.

Plant content distribution
Data to verify
Up to 48% of total hypericins in buds; 30% in flowers; 17% in leaves (protopseudohypericin fraction).
Highlights need to include precursor form for accurate extract standardization.
Fresh Hypericum perforatum, no light exposure; source review advised.
Phytochemistry Botanical Standardization Natural Product Analysis

Differential Antiviral Targeting: Marburg Virus VP35 Inhibition

Unlike hypericin or pseudohypericin, protopseudohypericin has been specifically identified as an inhibitor of the Marburg virus VP35 protein, a key virulence factor. A recent patent application (US20250134850) explicitly claims the use of protopseudohypericin for preventing or treating Marburg virus infections by interacting with and inhibiting VP35 function [1]. This represents a distinct, non-photodynamic mechanism of action that is not a primary feature reported for its analogs, positioning it uniquely in the context of filovirus research.

Marburg VP35 inhibition
Class-level
Patent claims protopseudohypericin as inhibitor of Marburg virus VP35 virulence factor, a target not shared by hypericin/pseudohypericin.
Supports antiviral screening context distinct from photodynamic analogs.
Patent-based evidence; requires independent target validation.
Antiviral Research Virology Drug Discovery

Key Application Scenarios Based on Verified Differentiation


Analytical Reference Standard for Botanical Extract QC

Protopseudohypericin is an essential reference compound for any laboratory involved in the standardization of Hypericum perforatum (St. John's Wort) extracts and supplements. Its use is mandated to accurately quantify the total hypericin content, which includes both the proto- and non-proto forms. Analytical methods, such as the HPLC method with electrochemical detection, rely on the controlled photoconversion of protopseudohypericin to pseudohypericin to determine the 'total hypericin' value [1]. Without this compound as a standard, any quality control (QC) assay will under-report the true potency of the botanical material, as the precursor fraction (up to 30% in flowering tops ) would be omitted. This scenario is critical for ensuring compliance with pharmacopeial standards and for research that requires precise dosing of hypericins.

On-Demand Generation of Pseudohypericin in Photochemical Studies

For researchers studying the photodynamic properties of naphthodianthrones, protopseudohypericin serves as a controlled source for generating pseudohypericin. Its quantitative, light-driven conversion to pseudohypericin allows for experiments where the concentration of the active photodynamic agent can be precisely titrated via light exposure. This is particularly useful in settings where pseudohypericin itself is unstable or difficult to handle in the dark, or when investigating the kinetics of photoconversion. The optimal wavelength for this conversion in an extract is ~515 nm , providing a defined parameter for experimental design.

Antiviral Screening Programs Targeting Filoviruses

Given its specific identification as a Marburg virus VP35 inhibitor, protopseudohypericin is a prime candidate for inclusion in antiviral screening libraries and drug discovery programs focused on filoviruses [2]. Research groups investigating the inhibition of viral RNA-binding proteins or developing countermeasures for high-priority pathogens like Marburg virus have a clear, patent-backed rationale for procuring this compound. This application is distinct from the more generalized antiviral activity of its analogs, offering a targeted and scientifically validated screening opportunity.

Phytochemical and Biosynthetic Pathway Research in Hypericum

Protopseudohypericin is an indispensable tool for studying the biosynthesis and regulation of hypericins in Hypericum plants. Its role as the immediate precursor to pseudohypericin makes it a key intermediate for tracking metabolic fluxes under various conditions, such as different photoperiods [3] or developmental stages [4]. Quantifying its levels alongside its product allows researchers to investigate the activity of the final, light-dependent step in the pathway and to understand how environmental factors influence the accumulation of these biologically active compounds. Its use is essential for any rigorous phytochemical or metabolic engineering study of this plant.

Application
Selection Property
Validation Focus
Botanical extract QC reference
Light-sensitive precursor form
Photoconversion yield and method accuracy
Pseudohypericin photogeneration
Quantitative light-driven conversion
Wavelength and exposure control
Filovirus antiviral screening
VP35 inhibition patent claim
VP35 interaction assay validation
Hypericum biosynthetic studies
Biosynthetic precursor role
Metabolic flux and light dependency
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